molecular formula C23H26N2O B2471998 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide CAS No. 1351615-32-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide

Cat. No. B2471998
M. Wt: 346.474
InChI Key: INGQDLNFKSVXSW-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide, also known as DIBA, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Pharmacological Activities and Cerebral Protection

A new series of compounds related to the chemical structure of interest showed significant antilipidperoxidation activities and some possessed a protective effect against hypobaric hypoxia in mice, highlighting their potential as cerebral protective agents. Notably, derivatives such as a thiomorpholine derivative demonstrated a wide efficacy spectrum in experimental screening assays designed for cerebral protective agents, suggesting its utility in research focused on neuroprotection (Tatsuoka et al., 1992).

Antimalarial Drug Development

The compound N-tert-Butyl isoquine, structurally related to the query compound, was developed as part of a public-private partnership, focusing on its excellent activity against Plasmodium falciparum and rodent malaria parasites. This illustrates the role of such compounds in the development of new antimalarial drugs, emphasizing the importance of chemical design in addressing global health challenges (O’Neill et al., 2009).

Dopamine D3 Receptor Ligands

Research into N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the query compound, has led to the synthesis of novel, selective dopamine D3 receptor antagonists. These compounds, with improved selectivities and affinities, hold promise for further investigation into dopamine D3 receptor-related pathologies, offering a basis for novel therapeutic approaches (Mach et al., 2004).

Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities

A series of new derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This diverse range of biological activities underlines the potential utility of such compounds in the development of new drugs with sedative, anti-inflammatory, or antimicrobial properties (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-23(14-8-11-20-9-2-1-3-10-20)24-16-6-7-17-25-18-15-21-12-4-5-13-22(21)19-25/h1-5,9-10,12-13H,8,11,14-19H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQDLNFKSVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide

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